1-[(3-chlorophenyl)methyl]-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione
Description
1-[(3-Chlorophenyl)methyl]-3-(piperidine-1-carbonyl)-1H-4λ⁶,1,2-benzothiadiazine-4,4-dione is a benzothiadiazine dione derivative characterized by a heterocyclic core structure fused with a 3-chlorophenylmethyl group and a piperidine-1-carbonyl substituent. The 3-chlorophenyl group enhances lipophilicity, while the piperidine moiety contributes to conformational flexibility and hydrogen-bonding capacity. Its molecular formula is C₂₀H₂₀ClN₃O₃S, with a molecular weight of 417.91 g/mol (inferred from structural analogs) .
Properties
IUPAC Name |
[1-[(3-chlorophenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c21-16-8-6-7-15(13-16)14-24-17-9-2-3-10-18(17)28(26,27)19(22-24)20(25)23-11-4-1-5-12-23/h2-3,6-10,13H,1,4-5,11-12,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAZLRJKPLKTGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NN(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3-chlorophenyl)methyl]-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione typically involves multiple steps, including the formation of the benzothiadiazine ring and subsequent functionalization. Common synthetic routes may include:
Cyclization reactions: Formation of the benzothiadiazine ring through cyclization of appropriate precursors.
Substitution reactions: Introduction of the 3-chlorobenzyl and piperidinocarbonyl groups via nucleophilic substitution reactions.
Industrial production: Large-scale synthesis may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Chemical Reactions Analysis
1-[(3-chlorophenyl)methyl]-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common reagents and conditions: Reactions may involve reagents such as halogens, acids, bases, and solvents like dichloromethane or ethanol. Conditions may include varying temperatures and reaction times.
Major products: The products formed depend on the specific reaction and conditions used, but may include various substituted or functionalized derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications could be explored, including its use as a lead compound for drug development.
Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenyl)methyl]-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Positional Isomerism: 2-Chloro vs. 3-Chloro Substitution
The 2-chloro analog (M786-3001) shares identical molecular weight and core structure with the target compound but differs in chloro-substituent position. Both exhibit similar logP (~3.2) and solubility (logSw ~-3.4), suggesting minimal electronic differences between positional isomers.
Heterocycle Modification: Piperidine vs. Pyrrolidine
Replacing piperidine (6-membered ring) with pyrrolidine (5-membered) in the methoxy-substituted analog reduces ring size, likely decreasing molecular weight (~400 vs. 417.91 g/mol) and altering conformational flexibility. The smaller pyrrolidine may restrict hydrogen-bonding geometries, while the methoxy group’s polarity lowers logP and improves solubility compared to chloro derivatives .
Piperidine Role in Bioactivity
Piperidine-containing derivatives (e.g., ) are prominent in medicinal chemistry due to their ability to mimic natural alkaloids and interact with biological targets. The title compound’s piperidine-1-carbonyl group likely enhances target engagement through hydrogen bonding (amide carbonyl) and hydrophobic interactions (piperidine ring) .
Research Implications
- Substituent Position : The 3-chloro configuration may optimize steric and electronic interactions for target binding compared to 2-chloro analogs.
- Heterocycle Choice : Piperidine’s conformational flexibility and hydrogen-bonding capacity are critical for pharmacological activity.
- Solubility-Lipophilicity Balance : Chloro and methoxy groups offer tunable properties for drug-likeness optimization.
Biological Activity
Overview
The compound 1-[(3-chlorophenyl)methyl]-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione (commonly referred to as "compound X") is a member of the benzothiadiazine family, characterized by its complex structure and potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₉H₁₈ClN₃O₃S |
| Molecular Weight | 393.88 g/mol |
| Solubility | Soluble in DMSO and DMF |
The biological activity of compound X is primarily attributed to its interaction with various molecular targets involved in cell signaling and regulation. It has been noted for:
- Inhibition of Protein Kinases : Compound X has shown inhibitory effects on cyclin-dependent kinases (CDKs) and protein tyrosine kinases (PTKs), which are crucial in cell cycle regulation and signal transduction pathways.
- Antiproliferative Activity : In vitro studies indicate that derivatives of this compound can reduce cell proliferation in various cancer cell lines, suggesting potential anticancer properties .
Antimicrobial Activity
Compound X exhibits notable antimicrobial properties. In studies evaluating its effectiveness against various bacterial strains, it demonstrated:
-
Strong Activity Against :
- Salmonella typhi
- Bacillus subtilis
- Moderate Activity Against other tested strains, indicating a broad spectrum of antimicrobial efficacy .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties:
- Acetylcholinesterase (AChE) Inhibition : Compounds similar to X have been reported to exhibit significant AChE inhibitory activity with IC50 values ranging from 0.63 µM to 6.28 µM, indicating potential use in treating neurodegenerative diseases like Alzheimer’s .
- Urease Inhibition : The compound displayed strong urease inhibitory activity, which could be beneficial in treating infections caused by urease-producing bacteria .
Case Study 1: Anticancer Properties
In a study focused on the anticancer effects of benzothiadiazine derivatives, compound X was tested against several cancer cell lines. Results showed a significant reduction in cell viability with a dose-dependent response. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
A series of compounds derived from the benzothiadiazine backbone were synthesized and tested for antimicrobial activity. Compound X exhibited superior activity compared to standard antibiotics against resistant bacterial strains, showcasing its potential as a lead compound for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
